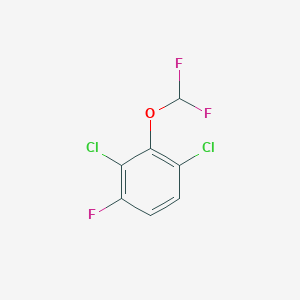

1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene

Description

1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 3, a difluoromethoxy (-OCHF₂) group at position 2, and a fluorine atom at position 4. Its molecular formula is C₇H₃Cl₂F₃O, with an approximate molecular weight of 230.9 g/mol. The compound’s structure combines strong electron-withdrawing groups (Cl, F, and -OCHF₂), which influence its electronic distribution, stability, and reactivity. Such halogenated aromatic systems are often intermediates in agrochemical and pharmaceutical synthesis, where fluorinated groups enhance lipophilicity and metabolic stability .

Properties

IUPAC Name |

1,3-dichloro-2-(difluoromethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-3-1-2-4(10)5(9)6(3)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDIEOFTWYHHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method includes the reaction of 1,3-dichloro-4-fluorobenzene with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at a temperature range of 0-50°C. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of 1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene may involve continuous flow reactors to ensure consistent quality and yield.

Biological Activity

1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Antimicrobial Activity

1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes its efficacy:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective against strains |

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or membrane integrity, leading to cell death.

Anticancer Activity

Recent studies have demonstrated significant cytotoxic effects of 1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene against various cancer cell lines. The following table presents the IC values for different cell lines:

| Cell Line | IC (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.57 ± 0.6 | |

| HepG2 (Liver) | 4.27 | |

| A549 (Lung) | 68.28% inhibition |

The anticancer mechanism may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation. Structural modifications to enhance lipophilicity and receptor binding affinity have been shown to improve anticancer potency.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by inflammation. Its ability to modulate immune responses makes it a candidate for further exploration in inflammatory disease contexts.

Structure-Activity Relationship (SAR)

The biological activity of 1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene can be attributed to specific structural features:

- Halogen Substituents : The presence of chlorine and fluorine atoms significantly enhances biological activity by improving binding interactions with biological targets.

- Thiadiazole Ring : Essential for biological activity due to its ability to interact with various biological targets.

- Substituents on the Phenyl Ring : The nature and position of substituents influence potency and selectivity against different cell types.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- Anticancer Screening : A study evaluated a series of fluorinated compounds against multiple cancer cell lines, finding that modifications at specific positions led to enhanced anticancer activity compared to standard treatments like doxorubicin.

- Antimicrobial Efficacy : Another investigation reported the synthesis of novel derivatives with improved antimicrobial activity against resistant strains of bacteria and fungi.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Halogenated Benzene Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Functional Groups |

|---|---|---|---|---|

| 1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene | C₇H₃Cl₂F₃O | ~230.9 | Cl (1,3), -OCHF₂ (2), F (4) | Chloro, difluoromethoxy, fluoro |

| 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | C₇H₄ClF₃ | 180.55 | Cl (1), -CF₂H (4), F (2) | Chloro, difluoromethyl, fluoro |

| 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene | C₈H₆ClF₂IO | 318.49 | Cl (2), -OCHF₂ (3), I (4), -CH₃ (1) | Chloro, difluoromethoxy, iodo, methyl |

Key Observations:

Substituent Diversity: The target compound features two chlorine atoms (positions 1 and 3), enhancing electron-withdrawing effects compared to the single chlorine in 1-Chloro-4-(difluoromethyl)-2-fluorobenzene . The difluoromethoxy group (-OCHF₂) at position 2 distinguishes it from the difluoromethyl (-CF₂H) group in the second compound. The iodine atom in 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene confers distinct reactivity (e.g., susceptibility to nucleophilic substitution) absent in the fluorine/chlorine-dominated target compound .

Molecular Weight and Steric Effects :

- The iodine and methyl groups in 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene contribute to its higher molecular weight (318.49 g/mol ) and steric hindrance, which may limit its utility in sterically sensitive reactions compared to the target compound .

Electronic Effects :

- Multiple electron-withdrawing groups in the target compound render its aromatic ring highly electron-deficient, favoring electrophilic substitution at specific positions. In contrast, 1-Chloro-4-(difluoromethyl)-2-fluorobenzene has a less polarized ring due to fewer electronegative substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.